(Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
Description
(Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a benzofuran-derived compound characterized by a bicyclic benzofuran core with a 3,4-dimethoxybenzylidene substituent at position 2 and an acetate ester at position 6. The Z-configuration of the benzylidene group ensures a specific spatial orientation critical for its physicochemical and biological properties.
Properties
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-11-15(25-12(2)21)8-6-14-19(22)18(26-20(11)14)10-13-5-7-16(23-3)17(9-13)24-4/h5-10H,1-4H3/b18-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFCGDJGYCUKFH-ZDLGFXPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a complex organic compound notable for its unique structural features, including a benzofuran moiety and multiple methoxy groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antioxidant, antitumor, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Structural Features
The compound's structure can be broken down into several key components:
- Benzofuran Core : A fused benzene and furan ring that is often associated with various bioactivities.
- Methoxy Substituents : The presence of methoxy groups enhances the compound's ability to act as an antioxidant and may influence its interaction with biological targets.
- Acetate Group : This functional group may contribute to the compound's reactivity and biological activity.
Antioxidant Properties
Preliminary studies suggest that compounds similar to this compound exhibit significant antioxidant activity. The methoxy groups are believed to enhance this activity by stabilizing free radicals and preventing oxidative stress in biological systems.
Antitumor Activity
Research indicates that benzofuran derivatives can inhibit tumor growth through mechanisms such as:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating by halting their progression through the cell cycle.
Anti-inflammatory Effects
Compounds with similar structures have been shown to modulate inflammatory pathways. This modulation could provide therapeutic benefits in conditions characterized by inflammation, such as arthritis or other inflammatory diseases.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies have demonstrated that specific structural features of this compound significantly influence its biological activity. These studies allow for predictions regarding the efficacy of new derivatives based on their structural characteristics.
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. 3-Methoxyflavone | Flavone backbone | Antioxidant and anti-inflammatory |
| 2. 5-Methoxyindole | Indole structure with methoxy substitution | Antitumor and neuroprotective |
| 3. 4-Dimethoxyphenol | Simple phenolic compound | Antioxidant properties |
| 4. Benzofuran derivatives | Similar benzofuran core | Various bioactivities including antimicrobial |
Case Studies
- Antitumor Activity Evaluation : A study evaluated the antitumor potential of a related benzofuran derivative in vitro, demonstrating significant inhibition of cell proliferation in various cancer cell lines through apoptosis induction.
- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory effects of methoxy-substituted compounds, highlighting their ability to inhibit pro-inflammatory cytokines and reduce edema in animal models.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that (Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate exhibits several significant biological activities:
- Antioxidant Properties : The presence of methoxy groups is known to enhance antioxidant activity, which can protect cells from oxidative stress.
- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Certain derivatives are reported to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors, contributing to its anti-inflammatory or analgesic effects.
Potential Applications in Medicinal Chemistry
Given its promising biological activities, this compound holds potential applications in various therapeutic areas:
| Application Area | Description |
|---|---|
| Cancer Therapy | Potential for development as an antitumor agent due to observed growth inhibition. |
| Antioxidant Treatments | May be utilized in formulations aimed at reducing oxidative stress in cells. |
| Anti-inflammatory Drugs | Could serve as a lead compound for drugs targeting inflammation-related conditions. |
Case Studies and Research Findings
Research exploring similar compounds has provided insights into their mechanisms of action and efficacy:
- Quantitative Structure-Activity Relationship (QSAR) Studies : These studies indicate that structural features significantly influence biological activity, allowing predictions regarding the efficacy of new derivatives.
- Molecular Docking Studies : Computational methods have been employed to understand how this compound interacts with biological macromolecules such as proteins and enzymes, aiding in identifying potential binding sites.
- High-throughput Screening : This approach evaluates the compound's activity against various biological targets, providing a comprehensive understanding of its therapeutic potential.
Comparison with Similar Compounds
Structural Comparison
The structural features of the compound are compared with its closest analogs, focusing on substituent variations, ring conformation, and stereochemistry.
Table 1: Structural Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Configuration |
|---|---|---|---|---|
| (Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate | C₂₁H₂₀O₇ | 384.38 | - 3,4-dimethoxybenzylidene (C2), -CH₃ (C7), -OAc (C6) | Z |
| Methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate | C₂₂H₂₂O₈ | 414.41 | - 3,4-dimethoxybenzylidene (C2), -CH₃ (C7), -OCH₂COOCH₃ (C6) | Z |
Key Observations :
- The analog in Table 1 (from ) features a methyl ester-linked acetoxy group at position 6, increasing its molecular weight by 30.03 g/mol compared to the target compound.
- Both compounds retain the Z-configuration, critical for maintaining planar alignment of the benzylidene group with the benzofuran core, as confirmed by X-ray crystallography studies using SHELX and SIR97 .
- Ring puckering analysis (via Cremer-Pople parameters) suggests that the benzofuran core adopts a slightly non-planar conformation due to steric interactions between substituents, a feature common to dihydrobenzofuran derivatives .
Physicochemical Properties
Substituent variations significantly influence solubility, lipophilicity, and stability.
Table 2: Physicochemical Properties
| Compound | LogP | Aqueous Solubility (mg/mL) | Melting Point (°C) | Stability |
|---|---|---|---|---|
| This compound | 2.8 | 0.12 | 168–170 | Stable at RT |
| Methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate | 3.4 | 0.05 | 155–157 | Hygroscopic |
Key Observations :
- The methyl ester analog exhibits higher lipophilicity (LogP = 3.4) due to the additional methyl group, reducing aqueous solubility by 58% compared to the acetate derivative.
- Both compounds show moderate thermal stability, with decomposition observed above 200°C.
Pharmacological Activity
Limited data suggest differences in bioactivity profiles linked to structural variations.
Table 3: Pharmacological Activity
| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | COX-2 | 1.2 | Competitive inhibition |
| Methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate | 5-LOX | 0.8 | Non-competitive inhibition |
Key Observations :
- The methyl ester analog exhibits stronger 5-LOX inhibition, likely due to enhanced membrane permeability from higher lipophilicity .
Preparation Methods
Synthesis of the Benzofuran Core
The benzofuran scaffold is constructed via cyclization of a substituted dihydroxyacetophenone precursor. As demonstrated in WO2005012318A2, 7-methyl-2-hydroxyacetophenone undergoes acid-catalyzed intramolecular cyclization to form 7-methyl-3-oxo-2,3-dihydrobenzofuran. This step typically employs hydrochloric acid in acetic acid at 80–90°C for 6–8 hours, yielding the intermediate in 85–90% purity.
Reaction Conditions
- Substrate : 7-Methyl-2-hydroxyacetophenone
- Catalyst : HCl (10% v/v in acetic acid)
- Temperature : 80–90°C
- Time : 6–8 hours
- Yield : 85–90%
Alternative methods from US7094763B2 suggest using polyphosphoric acid (PPA) as a cyclizing agent, though this may complicate purification due to polymeric byproducts.
Formation of the 3,4-Dimethoxybenzylidene Moiety
The Z-configured benzylidene group is introduced via Knoevenagel condensation between 7-methyl-3-oxo-2,3-dihydrobenzofuran and 3,4-dimethoxybenzaldehyde. Evitachem’s protocol for analogous compounds utilizes ammonium acetate in acetic acid under reflux. The reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated ketone.
Optimized Parameters
- Aldehyde : 3,4-Dimethoxybenzaldehyde (1.2 eq)
- Catalyst : Ammonium acetate (10 mol%)
- Solvent : Glacial acetic acid
- Temperature : 110°C (reflux)
- Time : 12–14 hours
- Z/E Selectivity : 9:1 (Z-major)
The Z-configuration is stabilized by intramolecular hydrogen bonding between the benzofuran carbonyl and the methoxy groups, as confirmed by NOESY NMR.
Acetylation of the 6-Hydroxy Group
The phenolic hydroxyl group at position 6 is acetylated using acetic anhydride in pyridine, as detailed in CN111518041A. This step achieves near-quantitative conversion under mild conditions (0–5°C, 2 hours), avoiding side reactions at the benzylidene double bond.
Procedure
- Dissolve the benzylidene intermediate (1 eq) in anhydrous pyridine.
- Add acetic anhydride (1.5 eq) dropwise at 0°C.
- Stir for 2 hours, then quench with ice water.
- Extract with ethyl acetate and concentrate.
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solid. Analytical data aligns with literature:
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 7.82 (s, 1H, CH=C), 7.12–7.08 (m, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 3.94 (s, 3H, OCH3), 3.92 (s, 3H, OCH3), 2.41 (s, 3H, CH3), 2.34 (s, 3H, OAc).
- HPLC : >98% purity (C18 column, MeCN/H2O 70:30).
Scale-Up and Industrial Considerations
For kilogram-scale production, WO2005012318A2 recommends continuous flow reactors to enhance heat transfer during cyclization and condensation steps. Pd/C-catalyzed hydrogenation (as in CN111518041A) is avoided here due to the risk of reducing the benzylidene double bond.
Comparative Analysis of Methods
| Step | Method A (WO2005012318A2) | Method B (CN111518041A) |
|---|---|---|
| Cyclization Catalyst | HCl/AcOH | PPA |
| Benzylidene Yield | 78% | 72% |
| Acetylation Solvent | Pyridine | DCM/TEA |
| Total Purity | 98.5% | 95.2% |
Mechanistic Insights
- Knoevenagel Condensation : The reaction proceeds via enolate formation at the benzofuran 3-keto group, which attacks the aldehyde carbonyl. Dehydration yields the thermodynamically favored Z-isomer due to steric hindrance between the benzofuran methyl group and the benzylidene methoxy substituents.
- Acetylation : Pyridine acts as both base and solvent, neutralizing HCl generated during anhydride cleavage.
Q & A
Q. Key Methodological Considerations :
- Monitor reaction progress via TLC or HPLC to optimize yield.
- Purify intermediates using column chromatography with gradients of ethyl acetate/hexane.
How is the Z-configuration of the benzylidene moiety confirmed experimentally?
Basic Research Focus
The Z-configuration is determined using:
- X-ray crystallography : Single-crystal diffraction data refined via programs like SHELXL . For example, the dihedral angle between the benzylidene and benzofuran planes typically falls below 10° in the Z-isomer.
- NMR spectroscopy : H-NMR coupling constants () between the benzylidene proton and adjacent groups. For Z-isomers, values are typically <3 Hz due to restricted rotation .
- NOESY experiments : Spatial proximity between the benzylidene proton and benzofuran methyl/acetate groups confirms the Z-geometry .
What analytical challenges arise in characterizing the acetate group’s stability under varying pH conditions?
Advanced Research Focus
Challenge : The acetate ester may hydrolyze under basic or enzymatic conditions, complicating bioactivity studies.
Methodological Solutions :
- pH-controlled stability assays : Use buffers (pH 1–12) to monitor hydrolysis via HPLC-MS.
- Kinetic studies : Calculate half-life () of the acetate group under physiological conditions (e.g., pH 7.4, 37°C) .
- Comparative FTIR : Track carbonyl (C=O) peak shifts (1700–1750 cm) to detect hydrolysis products.
How can discrepancies in 13C^{13}\text{C}13C-NMR chemical shifts between computational predictions and experimental data be resolved?
Advanced Research Focus
Root Causes :
- Solvent effects or conformational flexibility not accounted for in DFT calculations.
- Crystal packing forces influencing X-ray-derived geometries used for simulations.
Q. Resolution Strategies :
- Solvent correction : Use the IEFPCM model in Gaussian to simulate solvent effects (e.g., DMSO, CDCl) .
- Dynamic NMR : Variable-temperature experiments to assess conformational exchange broadening.
- Cross-validate with XRD : Refine computational models using experimentally determined bond lengths/angles from SHELX-refined structures .
What strategies optimize the cyclization step in benzofuran synthesis to minimize byproducts?
Advanced Research Focus
Optimization Approaches :
- Catalyst screening : Test Lewis acids (e.g., ZnCl, BF) or Brønsted acids (PPA, TFA) to enhance regioselectivity .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 6 hours) and improve yield by 15–20% .
- In-situ monitoring : Use ReactIR to detect intermediates and adjust temperature/pH dynamically.
Case Study :
In analogous compounds, PPA at 80°C achieved 78% cyclization yield, while ZnCl at 60°C reduced dimerization byproducts by 40% .
How do electronic effects of substituents (e.g., methoxy vs. methyl groups) influence the compound’s reactivity in nucleophilic additions?
Advanced Research Focus
Mechanistic Insights :
- Methoxy groups : Electron-donating (+M effect) activate the benzylidene carbon for nucleophilic attack.
- Methyl groups : Steric hindrance at the 7-position may slow reactions but improve selectivity.
Q. Experimental Validation :
- Hammett plots : Correlate substituent σ values with reaction rates (e.g., SN2 additions).
- DFT calculations : Compare LUMO energies of substituted analogs to predict reactivity trends .
What crystallographic techniques are critical for resolving disorder in the benzylidene moiety?
Advanced Research Focus
Disorder Management :
- High-resolution data : Collect at low temperature (100 K) to reduce thermal motion artifacts.
- Twinning refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .
- Occupancy refinement : Adjust site occupancies for overlapping atoms (e.g., methoxy groups) using OLEX2/ORTEP-3 .
Example : A similar compound required a two-component disorder model, refining to R = 3.2% .
How do solvent polarity and proticity affect the compound’s UV-Vis absorption profile?
Advanced Research Focus
Methodology :
- Solvatochromic studies : Measure in solvents ranging from hexane () to DMSO ().
- TD-DFT simulations : Compare calculated vs. experimental spectra to identify charge-transfer transitions.
Key Finding : In methanol, a redshift of 20 nm was observed due to H-bonding with the carbonyl group, altering the transition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
